
ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
Overview
Description
Preparation Methods
Key Synthetic Routes
One-Step Catalytic Hydroamination
The most efficient method involves a one-step hydroamination reaction between 2-aminopyridine and ethyl acrylate, catalyzed by trifluoromethanesulfonic acid (TFMSA). This approach, detailed in CN104926717A , operates under nitrogen protection at 120–160°C for 16–20 hours. Key parameters include:
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Molar Ratios : 1:1–1:2 (2-aminopyridine : ethyl acrylate)
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Catalyst Loading : 5–10 mol% TFMSA relative to ethyl acrylate
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Solvent : Anhydrous ethanol (1/4–1 volume relative to ethyl acrylate)
Reaction Formula :
Post-reaction purification involves washing with petroleum ether/ethyl acetate mixtures (5:1 to 10:1 v/v) and recrystallization, yielding 80–85% product with 99% purity (HPLC) .
Comparative Analysis of Prior Art vs. Modern Methods
Parameter | Prior Art | TFMSA-Catalyzed Method |
---|---|---|
Reaction Time | 24–100 hours | 16–20 hours |
Temperature | 100°C | 120–160°C |
Catalyst | None or weak acids | Trifluoromethanesulfonic acid |
Yield | 30–52% | 80–85% |
Purity (HPLC) | <95% | 99% |
Reaction Mechanism and Optimization
Mechanistic Insights
The TFMSA-catalyzed reaction proceeds via a Michael addition mechanism :
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Protonation : TFMSA protonates the β-carbon of ethyl acrylate, enhancing electrophilicity.
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Nucleophilic Attack : The amine group of 2-aminopyridine attacks the activated β-carbon.
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Tautomerization : The intermediate enamine tautomerizes to the stable keto form .
Optimization Strategies
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Catalyst Loading : Increasing TFMSA from 5% to 10% improves yield by 5–7% but raises costs.
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Solvent Volume : Ethanol volumes below 1/4 of ethyl acrylate reduce solubility, while excess solvent prolongs reaction time.
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Temperature : Reactions at 160°C achieve 85% yield in 16 hours, whereas 120°C requires 20 hours for 80% yield .
Purification and Characterization
Purification Protocol
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Washing : Crude product is washed with petroleum ether/ethyl acetate (5:1 v/v) at 35–40°C under reduced pressure (0.09–0.1 MPa).
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Recrystallization : The washed product is recrystallized from a 10:1 petrol ether/ethyl acetate mixture, yielding white lamellar crystals .
Analytical Validation
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HPLC : Purity ≥99% (C18 column, acetonitrile/water gradient).
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NMR : Key signals include δ 8.3–8.5 ppm (pyridinyl protons) and δ 4.1–4.3 ppm (ethyl ester group) .
Industrial Scalability and Environmental Impact
The TFMSA method reduces production costs by 40% compared to traditional routes, owing to:
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Cheap Raw Materials : 2-Aminopyridine ($25/kg) and ethyl acrylate ($15/kg).
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Waste Minimization : Ethanol solvent is recyclable, and TFMSA is neutralized post-reaction.
Chemical Reactions Analysis
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro or carbonyl groups present in the compound.
Scientific Research Applications
Scientific Research Applications
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate has several significant applications in scientific research:
Pharmacological Research
This compound serves as a reference standard in pharmacological studies aimed at investigating its potential therapeutic effects. It is particularly relevant in the context of drug interactions and efficacy assessments.
Synthetic Precursor
It acts as a synthetic precursor in the preparation of more complex molecules used in medicinal chemistry and drug development. Its structural components can be modified to yield derivatives with enhanced pharmacological properties.
Intermediates and Fine Chemicals
The compound is utilized in the synthesis of intermediates and fine chemicals for various industrial applications, especially in the pharmaceutical sector.
This compound has been identified as an impurity in the synthesis of the anticoagulant drug Dabigatran etexilate. Its biological activity is mediated through interactions with various molecular targets, although comprehensive studies are needed to fully understand these interactions.
Case Study 1: Dabigatran Synthesis
In the synthesis of Dabigatran etexilate, this compound serves as a crucial intermediate. Recent advancements have highlighted a more economical and environmentally friendly synthetic route utilizing this compound, which enhances production efficiency while reducing waste.
Case Study 2: Pharmacological Investigations
Research studies have utilized this compound to explore its binding affinity to various receptors involved in coagulation pathways. Preliminary findings suggest that modifications to the ethyl propanoate moiety can lead to compounds with improved anticoagulant properties.
Mechanism of Action
The mechanism of action of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved in its mechanism of action are still under investigation and require further research to elucidate .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
- Molecular Formula : C₁₈H₂₂N₄O₃
- Molecular Weight : 342.40 g/mol
- CAS Number : 212322-56-0
- Synonyms: N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine ethyl ester .
Structural Features :
The compound features:
- A central benzamide core with 3-amino and 4-(methylamino) substituents.
- A pyridin-2-yl group attached via an amide bond.
- An ethyl ester-terminated propanoate side chain.
Applications :
It serves as a critical intermediate in synthesizing Dabigatran etexilate mesylate , a direct thrombin inhibitor used as an anticoagulant . Its high purity (≥98%) ensures reliability in pharmaceutical manufacturing .
Comparison with Structurally Similar Compounds
Compound 11a and 11b ():
- Structure: 11a: 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile. 11b: Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate.
- Key Differences: Replace the benzamide core with a pyran ring and incorporate pyrazole and cyano groups. Synthesized via condensation of malononitrile or ethyl cyanoacetate under reflux .
- Applications : Primarily used in heterocyclic chemistry research, lacking direct pharmaceutical utility compared to the target compound.
Ethyl-2-(N-(4-(3,5-Dimethylisoxazol-4-yl)Benzyl)-4-Methoxybenzamido)-Propanoate (Compound 10, ) :
- Structure : Features a dimethylisoxazole and methoxybenzamido group.
- Key Differences :
- Applications : Investigated as a bromodomain inhibitor, targeting epigenetic regulation .
3,4-Diaminobenzoic Acid Derivatives () :
- Examples: (S)-Methyl 2-(3-amino-4-((S)-2-aminohexanamido)benzamido)-3-(4-hydroxyphenyl)propanoate (10n). (S)-Benzyl 2-(3-amino-4-((S)-2-aminohexanamido)benzamido)-3-(1H-indol-3-yl)propanoate (10o).
- Key Differences: Extended amino acid side chains (e.g., indole, hydroxyphenyl) improve target specificity for peptide-binding receptors. Benzyl or methyl esters alter lipophilicity and hydrolysis rates compared to the ethyl ester in the target compound.
- Applications : Designed as drug carriers for targeted delivery, leveraging tunable ester groups .
Dabigatran Etexilate Intermediates () :
- Structure: Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate (Formula 5).
- Key Differences: Incorporates a benzimidazole ring instead of a benzamide. The cyanophenyl group enhances thrombin-binding affinity.
- Synthesis : Utilizes carbodiimide-mediated coupling (CDI) in tetrahydrofuran (THF), similar to the target compound .
Ethyl 3-(3-Amino-4-(Methylamino)-N-(Pyridin-4-yl)Benzamido)Propanoate () :
- Structure : Differs by the pyridin-4-yl substitution (vs. pyridin-2-yl in the target compound).
- Impact : Altered spatial orientation reduces thrombin inhibition efficacy, highlighting the critical role of the pyridin-2-yl group in Dabigatran’s activity .
Physicochemical and Pharmacokinetic Comparison
Key Research Findings
Structural Flexibility : The ethyl ester in the target compound balances lipophilicity and hydrolysis stability, making it ideal for oral prodrug formulations (e.g., Dabigatran etexilate) .
Role of Pyridin-2-yl : Substitution at the 2-position of pyridine is critical for thrombin inhibition, as shown by reduced activity in pyridin-4-yl analogues .
Purity Standards : Pharmaceutical-grade intermediates like the target compound require ≥98% purity, validated via NMR and HRMS .
Biological Activity
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, with CAS number 212322-56-0, is a chemical compound that serves as an impurity in the synthesis of the anticoagulant drug Dabigatran etexilate. This compound has garnered interest in pharmacological research due to its potential biological activities and applications in medicinal chemistry.
This compound features a complex structure that includes an amino group, a methylamino group, and a pyridine ring, which are critical for its biological activity.
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity. However, detailed pathways and molecular targets remain under investigation and require further research for elucidation .
Pharmacological Research
This compound is utilized as a reference standard in pharmacological studies to explore its therapeutic effects and interactions with biological targets. Notably, it is involved in the synthesis of Dabigatran, a direct thrombin inhibitor used to prevent blood clots .
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives have shown promising activity against various cancer cell lines, suggesting potential applications in cancer therapy .
Compound | Cell Line Tested | IC50 (µM) | Notes |
---|---|---|---|
Compound A | A431 (human epidermoid carcinoma) | <10 | Significant growth inhibition |
Compound B | HT29 (human colorectal carcinoma) | <5 | Highest activity observed |
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. Preliminary results suggest that it may inhibit the growth of certain bacteria, although specific data on its efficacy against Gram-positive and Gram-negative bacteria is still being compiled .
Case Studies
- Synthesis and Evaluation of Anticancer Activity : A study synthesized various derivatives of this compound and evaluated their anticancer activity against multiple cell lines. The results indicated that modifications on the benzoyl moiety significantly influenced potency .
- Pharmacological Studies on Thrombin Inhibition : Another research focused on the role of this compound as a precursor in synthesizing Dabigatran etexilate. The study highlighted its importance in developing more efficient synthetic routes for anticoagulants .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, and how are key intermediates optimized?
- Methodological Answer : The compound is synthesized via cyclization of ethyl 3-[3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido]propanoate with substituted acetic acids under reflux in anhydrous ethanol, catalyzed by HOBt/EDCI. Critical intermediates include nitro-substituted benzamido precursors, which are reduced to amines using Pd/C under hydrogen . Key reaction parameters include temperature control (70–80°C) and stoichiometric ratios of reagents to minimize byproducts .
Q. Which analytical techniques are prioritized for confirming the structural integrity and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) and H/C NMR are used for structural confirmation, with NMR peaks at δ 8.3–8.5 ppm (pyridinyl protons) and δ 4.1–4.3 ppm (ethyl ester group) serving as diagnostic signals. Purity (>98%) is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) . Reference standards certified by LGC Quality ensure batch-to-batch consistency .
Q. How is this compound utilized as an intermediate in anticoagulant drug development?
- Methodological Answer : It is a key precursor in synthesizing Dabigatran Etexilate Mesylate, a direct thrombin inhibitor. The ethyl ester moiety enhances bioavailability, while the pyridinyl and benzamido groups mediate target binding. The intermediate is coupled with 4-cyanophenyl glycine derivatives in a multi-step process to form the final API .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of derivatives to thrombin or other serine proteases?
- Methodological Answer : AutoDock Vina is employed for molecular docking, using a Lamarckian genetic algorithm to optimize ligand conformations. The scoring function evaluates hydrogen bonding (e.g., pyridinyl N with Thr98) and hydrophobic interactions (benzamido group with Tyr60A). Binding free energy (ΔG) calculations are refined using MM-GBSA .
Q. How do structural modifications (e.g., fluorination or methyl group substitution) impact anticoagulant activity in SAR studies?
- Methodological Answer : Fluorination at the benzamido para position (e.g., 3a/3e derivatives) enhances thrombin inhibition (IC < 10 nM) by increasing electronegativity and steric fit. Methylamino groups improve metabolic stability, as shown in rat liver microsome assays .
Derivative | Substituent | IC (nM) | Metabolic Stability (t) |
---|---|---|---|
3a | 4-CF | 8.2 | 45 min |
3e | 3-F | 6.7 | 62 min |
Q. How are data discrepancies resolved during synthesis optimization (e.g., low yields or impurity formation)?
- Methodological Answer : Design of Experiments (DoE) identifies critical factors (e.g., solvent polarity, catalyst loading). For example, replacing DMF with THF reduces diketopiperazine byproducts. LC-MS tracks intermediates in real-time, while fractional crystallization isolates pure isomers .
Q. What preclinical models evaluate the pharmacokinetics of this compound, and how are solubility challenges addressed?
- Methodological Answer : Rat models assess oral bioavailability (20–30%) via LC-MS/MS plasma analysis. To enhance solubility, micellar formulations (e.g., Poloxamer 407) or prodrug strategies (e.g., phosphate ester derivatives) are tested. LogP values (~2.5) guide excipient selection .
Q. How is crystallography applied to analyze the compound’s conformation in solid-state studies?
- Methodological Answer : Single-crystal X-ray diffraction (SHELXL) resolves the twisted conformation between the benzamido and pyridinyl moieties (dihedral angle = 67°). Hydrogen bonding networks (N–H···O) stabilize the lattice, confirmed by Hirshfeld surface analysis .
Q. What strategies mitigate solubility limitations in formulation development?
- Methodological Answer : Co-crystallization with succinic acid improves aqueous solubility (from 0.1 mg/mL to 2.8 mg/mL). Alternatively, nanoemulsions (particle size < 200 nm) using Tween 80 enhance dissolution rates in simulated gastric fluid .
Q. Data Contradiction Analysis
Q. How do divergent synthetic routes (e.g., cyclization vs. coupling) impact intermediate stability?
- Methodological Answer : Cyclization routes ( ) yield higher-purity intermediates but require stringent anhydrous conditions. Coupling methods ( ) are faster but risk epimerization at the benzamido chiral center. Stability is assessed via accelerated degradation studies (40°C/75% RH), with cyclization-derived batches showing <5% degradation over 6 months .
Properties
IUPAC Name |
ethyl 3-[[3-amino-4-(methylamino)benzoyl]-pyridin-2-ylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-3-25-17(23)9-11-22(16-6-4-5-10-21-16)18(24)13-7-8-15(20-2)14(19)12-13/h4-8,10,12,20H,3,9,11,19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPATNZTKBOKOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475140 | |
Record name | Ethyl N-[3-amino-4-(methylamino)benzoyl]-N-pyridin-2-yl-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70475140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212322-56-0 | |
Record name | N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=212322-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl N-[3-amino-4-(methylamino)benzoyl]-N-pyridin-2-yl-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70475140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-Amino-4-(methylamino)benzoyl)-N-2-pyridinyl-beta-alaninethylester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.672 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 3-[3-amino-4-(methylamino)-N-(pyridin-2-yl)benzoylamino]propanoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAD4CR2WM6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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